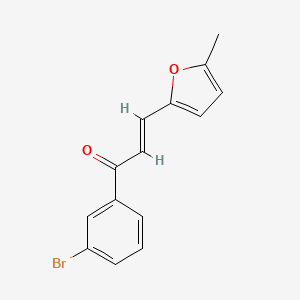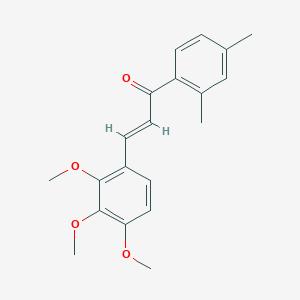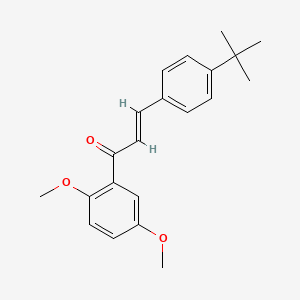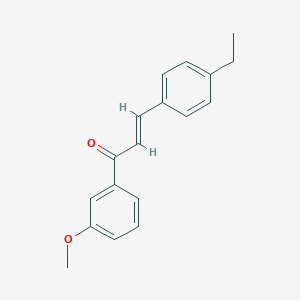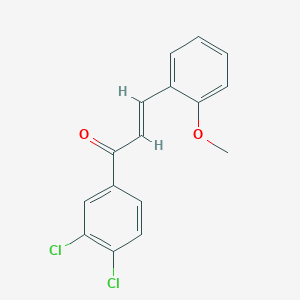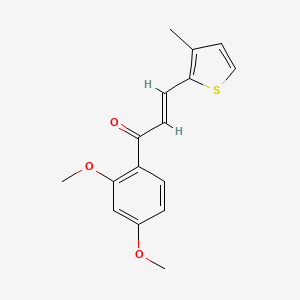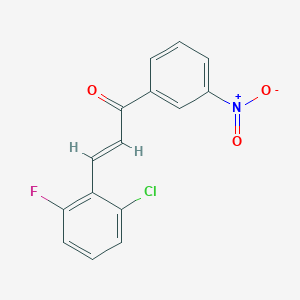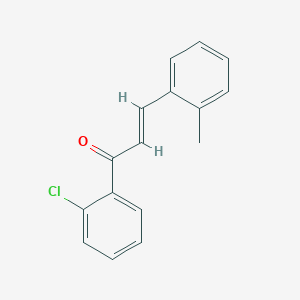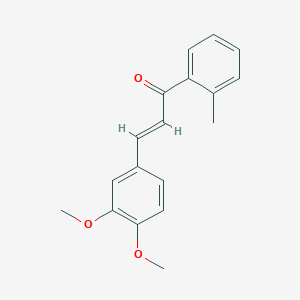
(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2'-Methoxy-3'-methyl-4'-thiophenylchalcone and is a member of the chalcone family. Chalcones are known for their diverse biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-parasitic properties.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by modulating various signaling pathways. For example, the anti-inflammatory activity of the compound is believed to be mediated through the inhibition of the NF-κB signaling pathway. The anti-cancer activity of the compound is believed to be mediated through the induction of apoptosis and cell cycle arrest.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects. These effects include the inhibition of pro-inflammatory cytokines, induction of apoptosis, and modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant biological activity. However, the compound also has some limitations. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. One potential direction is to further explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer activity in other types of cancer cells. Additionally, the compound could be modified to improve its solubility and bioavailability, which could enhance its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Anti-inflammatory activity: In a study conducted by Deepa et al. (2016), the anti-inflammatory activity of this compound was evaluated in vitro and in vivo. The results showed that the compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Anti-cancer activity: this compound has also been reported to possess anti-cancer activity. In a study conducted by Lee et al. (2015), the compound was found to induce apoptosis in human cervical cancer cells.
Anti-microbial activity: In a study conducted by Oluwafemi et al. (2013), the anti-microbial activity of this compound was evaluated against various bacterial and fungal strains. The results showed that the compound exhibited significant anti-microbial activity against all the tested strains.
Eigenschaften
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-9-10-18-15(11)8-7-13(16)12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAMVMIVNVNNU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


